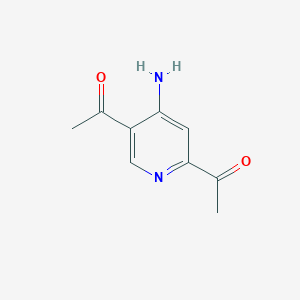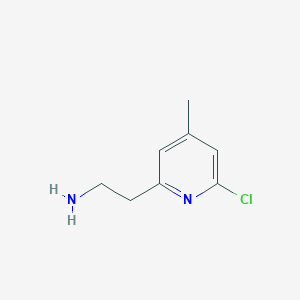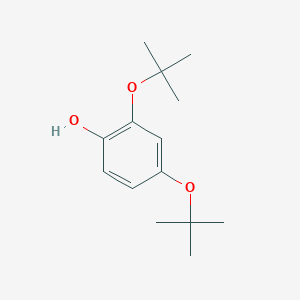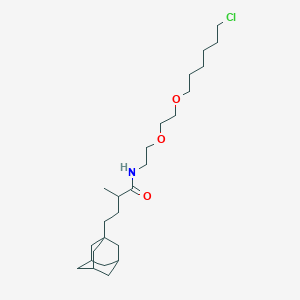
6-Formyl-4-methylpyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Formyl-4-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group at the 6th position, a methyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-methylpyridine-2-sulfonyl chloride typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the following steps:
Nitration: The starting material, 4-methylpyridine, undergoes nitration to introduce a nitro group at the 2nd position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Formylation: The amino group is converted to a formyl group through formylation reactions, often using formic acid or formamide.
Sulfonylation: Finally, the formylated compound is treated with sulfonyl chloride reagents to introduce the sulfonyl chloride group at the 2nd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
6-Formyl-4-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Carboxylic Acids: Formed by oxidation of the formyl group.
Alcohols: Formed by reduction of the formyl group.
科学的研究の応用
6-Formyl-4-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive sulfonamide derivatives.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 6-Formyl-4-methylpyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The formyl group can also participate in reactions typical of aldehydes, such as nucleophilic addition and oxidation-reduction reactions.
類似化合物との比較
Similar Compounds
- 6-Chloro-4-methylpyridine-2-sulfonyl chloride
- 6-Bromo-4-methylpyridine-2-sulfonyl chloride
- 6-Methoxy-4-methylpyridine-2-sulfonyl chloride
Uniqueness
6-Formyl-4-methylpyridine-2-sulfonyl chloride is unique due to the presence of the formyl group, which imparts additional reactivity compared to its chloro, bromo, and methoxy analogs
特性
分子式 |
C7H6ClNO3S |
|---|---|
分子量 |
219.65 g/mol |
IUPAC名 |
6-formyl-4-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5-2-6(4-10)9-7(3-5)13(8,11)12/h2-4H,1H3 |
InChIキー |
RHTVCEVVSZLTFU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



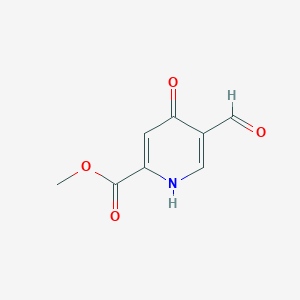
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)

